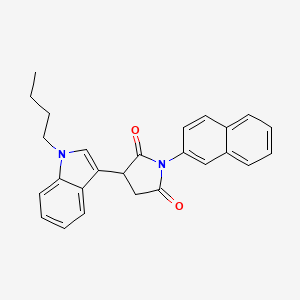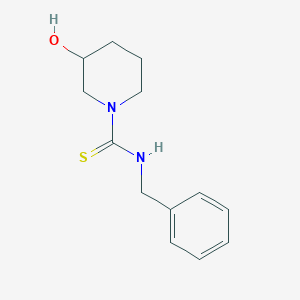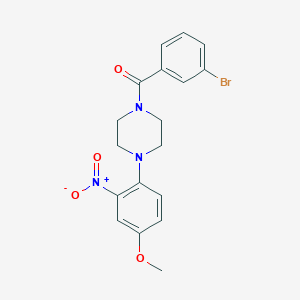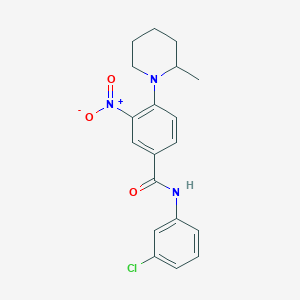
3-(1-butyl-1H-indol-3-yl)-1-(2-naphthyl)-2,5-pyrrolidinedione
Descripción general
Descripción
3-(1-butyl-1H-indol-3-yl)-1-(2-naphthyl)-2,5-pyrrolidinedione, also known as BIPN or NPB-22, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and has been used in scientific research to investigate the physiological and biochemical effects of cannabinoid receptor activation.
Mecanismo De Acción
3-(1-butyl-1H-indol-3-yl)-1-(2-naphthyl)-2,5-pyrrolidinedione acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are widely distributed throughout the central and peripheral nervous systems. Activation of these receptors leads to a variety of physiological and biochemical effects, including the modulation of pain, inflammation, and immune function.
Biochemical and Physiological Effects:
3-(1-butyl-1H-indol-3-yl)-1-(2-naphthyl)-2,5-pyrrolidinedione has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain, inflammation, and immune function. It has also been shown to have neuroprotective properties and potential therapeutic applications in the treatment of a variety of diseases such as multiple sclerosis, epilepsy, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(1-butyl-1H-indol-3-yl)-1-(2-naphthyl)-2,5-pyrrolidinedione is its potent agonist activity at the cannabinoid receptors CB1 and CB2, which makes it a useful tool for investigating the physiological and biochemical effects of cannabinoid receptor activation. However, one limitation of 3-(1-butyl-1H-indol-3-yl)-1-(2-naphthyl)-2,5-pyrrolidinedione is its potential toxicity and adverse effects, which must be carefully monitored in laboratory experiments.
Direcciones Futuras
There are several future directions for research on 3-(1-butyl-1H-indol-3-yl)-1-(2-naphthyl)-2,5-pyrrolidinedione, including the investigation of its potential therapeutic applications in the treatment of diseases such as multiple sclerosis, epilepsy, and cancer. Additionally, further studies are needed to fully elucidate the biochemical and physiological effects of 3-(1-butyl-1H-indol-3-yl)-1-(2-naphthyl)-2,5-pyrrolidinedione and its mechanism of action at the molecular level. Finally, the development of safer and more selective synthetic cannabinoids with fewer adverse effects is an important area of future research.
Aplicaciones Científicas De Investigación
3-(1-butyl-1H-indol-3-yl)-1-(2-naphthyl)-2,5-pyrrolidinedione has been used extensively in scientific research to investigate the physiological and biochemical effects of cannabinoid receptor activation. It has been shown to have potent analgesic, anti-inflammatory, and neuroprotective properties, as well as potential therapeutic applications in the treatment of a variety of diseases such as multiple sclerosis, epilepsy, and cancer.
Propiedades
IUPAC Name |
3-(1-butylindol-3-yl)-1-naphthalen-2-ylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-2-3-14-27-17-23(21-10-6-7-11-24(21)27)22-16-25(29)28(26(22)30)20-13-12-18-8-4-5-9-19(18)15-20/h4-13,15,17,22H,2-3,14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKVAAQHGWEPBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Butylindol-3-yl)-1-naphthalen-2-ylpyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol hydrochloride](/img/structure/B4140855.png)
![5-acetyl-4-[4-(cyclopentyloxy)phenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone](/img/structure/B4140856.png)
![diethyl 4-[2-(2-amino-2-oxoethoxy)phenyl]-2,6-diphenyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4140865.png)

![2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4140872.png)

![3-ethyl-1-[hydroxy(phenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4140904.png)
![2-(4-chloro-2-nitrophenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B4140905.png)
![2-{2-[(cyclohexylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B4140914.png)
![N-(tert-butyl)-2-(2-chloro-6-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4140915.png)

![1-(4-ethylphenyl)-7-fluoro-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140935.png)
![4-hydroxy-7-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile](/img/structure/B4140938.png)